molecular formula C16H15N3O3S B4021882 5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide

5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide

Cat. No. B4021882
M. Wt: 329.4 g/mol
InChI Key: OMKYSERHFVXYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to 5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide involves multiple steps, starting from base molecules through to the final sulfonamide derivatives. For instance, a series of sulfonamides derived from 4-methoxyphenethylamine showcases a methodology that may be applicable to the synthesis of the compound . The process involves reactions with sulfonyl chloride and various alkyl/aralkyl halides, using solvents and activators to produce a series of new derivatives (Abbasi et al., 2018).

Molecular Structure Analysis

The crystal structure analysis of compounds structurally similar to this compound has revealed insights into their supramolecular architecture. For example, studies on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide showed that the molecular structure is significantly influenced by C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, forming complex architectures (Rodrigues et al., 2015).

Chemical Reactions and Properties

The reactivity of sulfonamide derivatives, including potential reactions and inhibitory activities, has been a subject of study. For example, phthalazine derivatives have been evaluated for their inhibitory activity toward specific enzymes, indicating the chemical reactivity and potential applications of these compounds in therapeutic contexts (Watanabe et al., 2000).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in various conditions. Such properties are typically characterized through spectroscopic techniques and crystallography, providing insights into the compound's stability, solubility, and potential for formulation (Kametani et al., 1971).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other chemical agents, define the applications and handling of sulfonamide derivatives. Detailed studies on the chemical behavior under various conditions help in predicting reactions and compatibility with other compounds, crucial for developing therapeutic agents or chemical tools (Kotan & Kardaş, 2021).

properties

IUPAC Name

5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-7-8-11(9-14(10)23(17,20)21)15-12-5-3-4-6-13(12)16(22-2)19-18-15/h3-9H,1-2H3,(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKYSERHFVXYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328135
Record name 5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

442649-05-0
Record name 5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.